

Spectroscopic Profile of 2,3,6-Trifluorophenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2,3,6-Trifluorophenylboronic acid

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This technical guide provides an in-depth overview of the key spectroscopic data for **2,3,6-Trifluorophenylboronic acid** ($C_6H_4BF_3O_2$), a valuable building block in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, presenting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2,3,6-Trifluorophenylboronic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired to elucidate the structure and electronic environment of the molecule. While specific experimental data for **2,3,6-Trifluorophenylboronic acid** is not publicly available in detail, the following tables represent typical expected shifts and general data based on analysis of similar fluorinated phenylboronic acids.

Table 1: 1H NMR Data (Typical)

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.0 - 7.5	m	Ar-H

| 8.0 - 8.5 | br s | B(OH₂) |

Table 2: ¹³C NMR Data (Typical)

Chemical Shift (δ) ppm	Assignment
110 - 165 (d, JC-F)	Ar-C

| Broad or unobserved | C-B |

Table 3: ¹⁹F NMR Data (Typical)

Chemical Shift (δ) ppm	Assignment
------------------------	------------

| -160 to -110 | Ar-F |

Table 4: ¹¹B NMR Data (Typical)

Chemical Shift (δ) ppm	Assignment
------------------------	------------

| 18 - 30 | B(OH)₂ |

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR spectroscopy was utilized to identify the functional groups present in the solid-state compound.[\[1\]](#)

Table 5: IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Broad, Strong	O-H stretch (B(OH) ₂)
~1600	Medium	C=C stretch (aromatic)
~1450	Medium	C-H in-plane bend
1350 - 1300	Strong	B-O stretch
1200 - 1000	Strong	C-F stretch

| ~700 | Medium | O-B-O bend |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. For organoboron compounds, soft ionization techniques like Electrospray Ionization (ESI) are often preferred to minimize fragmentation.[\[2\]](#)

Table 6: Mass Spectrometry Data (Expected)

m/z	Ion
176.02	[M] ⁺ (if using a hard ionization technique)
177.03	[M+H] ⁺ (if using a soft ionization technique)

| 198.01 | [M+Na]⁺ (common adduct in ESI) |

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility.

NMR Spectroscopy

A general protocol for the acquisition of NMR spectra of arylboronic acids is as follows:

- **Sample Preparation:** A solution of **2,3,6-Trifluorophenylboronic acid** (typically 5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Acetone-d_6) in a standard 5 mm NMR tube.
- **Instrumentation:** Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR: Standard pulse sequences are used to acquire the proton spectrum.
- ^{13}C NMR: Proton-decoupled spectra are obtained to simplify the carbon signals.
- ^{19}F NMR: A standard one-pulse experiment is typically used.
- ^{11}B NMR: Due to the quadrupolar nature of the boron nucleus, specific pulse sequences may be employed to obtain sharper signals. A solution of $\text{BF}_3 \cdot \text{OEt}_2$ in the same deuterated solvent is often used as an external reference.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

The IR spectrum of the solid sample is obtained using an ATR accessory on an FT-IR spectrometer.

- **Background Spectrum:** A background spectrum of the clean, empty ATR crystal is recorded.
- **Sample Application:** A small amount of the solid **2,3,6-Trifluorophenylboronic acid** is placed directly onto the ATR crystal.
- **Pressure Application:** A pressure arm is applied to ensure good contact between the sample and the crystal.
- **Data Acquisition:** The sample spectrum is recorded, typically over a range of $4000\text{--}400\text{ cm}^{-1}$. The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

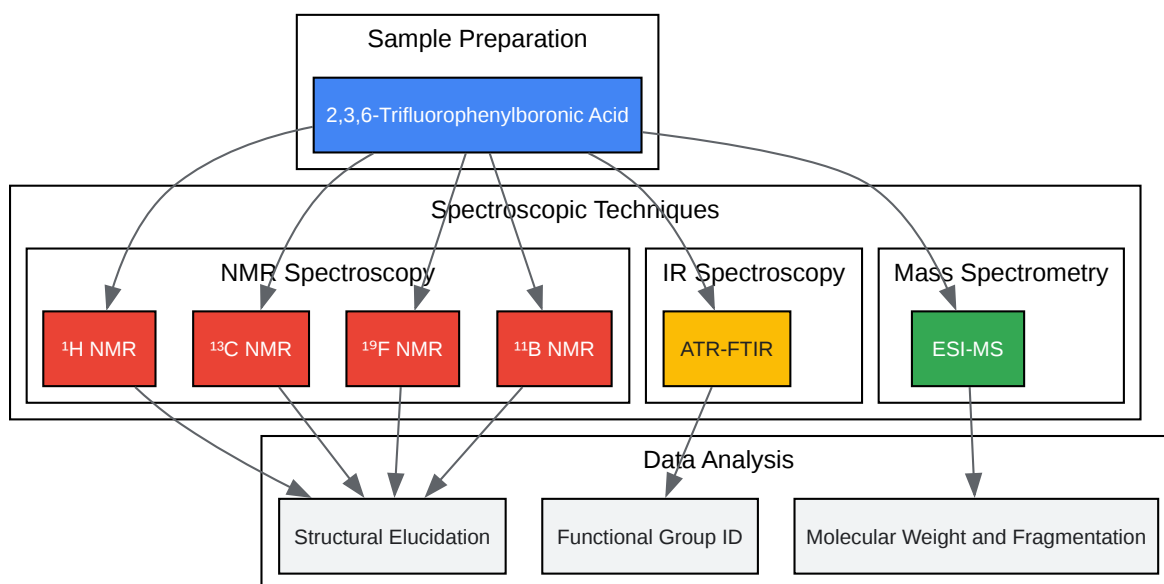
Mass Spectrometry

A general procedure for obtaining the mass spectrum of a boronic acid using ESI-MS is as follows:

- **Sample Preparation:** A dilute solution of **2,3,6-Trifluorophenylboronic acid** is prepared in a suitable solvent system, such as methanol or acetonitrile with a small percentage of formic acid to promote ionization.
- **Instrumentation:** The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.
- **Ionization:** The sample solution is introduced into the ESI source, where it is nebulized and ionized to form gaseous ions.
- **Mass Analysis:** The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is recorded.

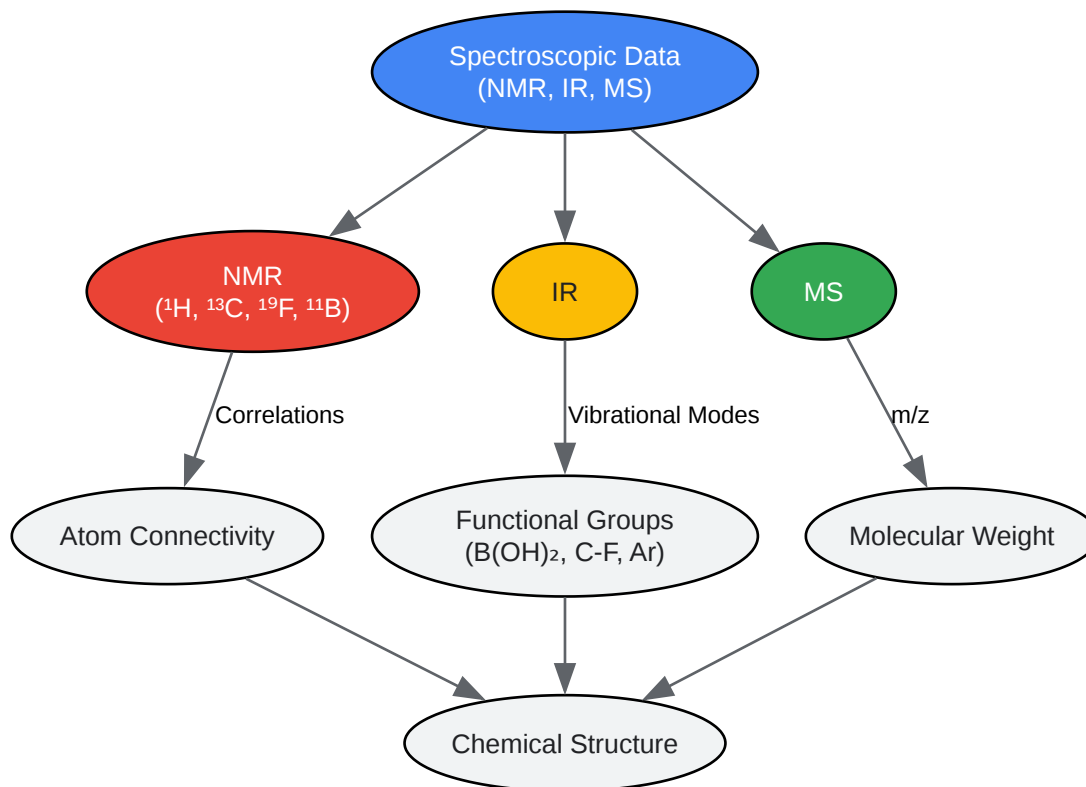
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **2,3,6-Trifluorophenylboronic acid**.



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Workflow for spectroscopic analysis.



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Logic for data interpretation.

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References

- 1. 2,3,6-Trifluorophenylboronic acid | C₆H₄BF₃O₂ | CID 4160615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,3,6-Trifluorophenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

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